1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)benzene
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Overview
Description
1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a bromomethyl group and a difluorocyclobutyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)benzene typically involves the following steps:
Bromomethylation: The introduction of a bromomethyl group to the benzene ring can be achieved through a bromomethylation reaction. This often involves the use of bromine and formaldehyde in the presence of a catalyst such as hydrochloric acid.
Cyclobutylation: The difluorocyclobutyl group can be introduced via a cycloaddition reaction. This may involve the use of difluorocyclobutene and a suitable catalyst to facilitate the addition to the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromomethylation and cyclobutylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include alcohols, amines, and thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)benzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the difluorocyclobutyl group can influence the compound’s reactivity and stability. Molecular targets and pathways would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-(3,3-difluorocyclopropyl)benzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(Chloromethyl)-3-(3,3-difluorocyclobutyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-(3,3-difluorocyclobutyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Properties
Molecular Formula |
C11H11BrF2 |
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Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(3,3-difluorocyclobutyl)benzene |
InChI |
InChI=1S/C11H11BrF2/c12-7-8-2-1-3-9(4-8)10-5-11(13,14)6-10/h1-4,10H,5-7H2 |
InChI Key |
XUQGOTXHCOBNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=CC(=C2)CBr |
Origin of Product |
United States |
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